2-cyclopentyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-cyclopentyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known as CTMI, is a chemical compound that has been studied for its potential applications in scientific research. This compound has a unique structure that makes it attractive for use in a variety of studies, including those related to biochemistry and physiology.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the modulation of GABA receptor activity. This may be due to the structural similarities between this compound and other compounds that are known to bind to these receptors.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in animal studies. These include changes in neurotransmitter levels, alterations in brain activity, and changes in behavior. More research is needed to fully understand the extent of these effects and their potential implications for human health.
Advantages and Limitations for Lab Experiments
One advantage of using 2-cyclopentyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in lab experiments is its unique structure, which makes it a useful tool for studying GABA receptors. However, one limitation is that its effects on these receptors may not be fully representative of those seen in humans, and more research is needed to determine its potential clinical applications.
Future Directions
There are a number of potential future directions for research on 2-cyclopentyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. One area of interest is in the development of new drugs that target GABA receptors, which could have implications for the treatment of a variety of neurological disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, and how these may be related to its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-cyclopentyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can be achieved through a multi-step process involving the reaction of cyclopentadiene with maleic anhydride, followed by the addition of ammonia and subsequent cyclization. This method has been shown to be effective in producing high yields of this compound with a high degree of purity.
Scientific Research Applications
2-cyclopentyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been studied for its potential applications in a variety of scientific research fields. One area where it has shown promise is in the study of GABA receptors in the brain. This compound has been shown to bind to these receptors and modulate their activity, which could have implications for the treatment of a variety of neurological disorders.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-cyclopentyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C14H17NO2/c16-13-11-8-5-6-9(7-8)12(11)14(17)15(13)10-3-1-2-4-10/h5-6,8-12H,1-4,7H2 |
InChI Key |
JXFCGNHRVPBFJL-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Origin of Product |
United States |
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